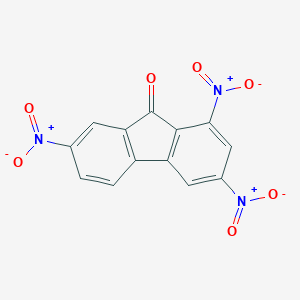

1,3,7-Trinitrofluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

47285-32-5 |

|---|---|

Molecular Formula |

C13H5N3O7 |

Molecular Weight |

315.19 g/mol |

IUPAC Name |

1,3,7-trinitrofluoren-9-one |

InChI |

InChI=1S/C13H5N3O7/c17-13-10-3-6(14(18)19)1-2-8(10)9-4-7(15(20)21)5-11(12(9)13)16(22)23/h1-5H |

InChI Key |

XREBAXXUFXUZAY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Regiochemical Control for Trinitrofluoren 9 One Derivatives

Strategic Nitration of Fluorenone Precursors

The direct nitration of fluorenone is a primary method for introducing nitro groups onto its aromatic framework. However, controlling the position and number of these electron-withdrawing groups is a significant synthetic challenge. The regioselectivity of the nitration is intricately governed by a combination of steric and electronic factors inherent to the fluorenone molecule and the reaction conditions employed.

Investigations into Regioselectivity and Steric/Electronic Effects

The nitration of unsubstituted 9-fluorenone (B1672902) typically yields 2,7-dinitro-9-fluorenone (B1213979) as the major product. This preference is attributed to the electronic properties of the fluorenone core, where the 2 and 7 positions are most susceptible to electrophilic attack. The electron-withdrawing nature of the carbonyl group at position 9 deactivates the aromatic rings, but the effect is less pronounced at the 2 and 7 positions compared to others.

Steric hindrance also plays a crucial role in directing the incoming nitro groups. numberanalytics.comnumberanalytics.com For instance, the presence of a bulky substituent can block certain positions, forcing nitration to occur at less sterically hindered sites. cdnsciencepub.comresearchgate.net This interplay between electronic activation/deactivation and steric accessibility is a key consideration in predicting and controlling the outcome of nitration reactions. numberanalytics.com The introduction of directing groups can further influence regioselectivity, guiding the nitrating agent to specific positions on the aromatic ring. numberanalytics.com

Methodological Optimizations for Trinitration Pathways

Achieving trinitration of the fluorenone core to produce compounds like 1,3,7-trinitrofluoren-9-one requires carefully optimized reaction conditions. Key parameters that are manipulated to control the extent of nitration include temperature, the composition of the acidic medium, and the reaction time.

A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The ratio of these acids, along with the reaction temperature and duration, determines the degree of nitration. For instance, the synthesis of 2,7-dinitro-9-fluorenone can be achieved by reacting 9-fluorenone with a mixture of fuming nitric acid and acetic acid at 25°C for one hour. rsc.org More forcing conditions, such as higher temperatures and longer reaction times, are generally required to introduce a third nitro group. However, these conditions must be carefully controlled to prevent over-nitration or degradation of the starting material. cdnsciencepub.com

An alternative approach involves the nitration of fluorene (B118485) followed by oxidation to the corresponding fluorenone. rsc.org This multi-step process can sometimes offer better control over the final product distribution. For example, 2,4,7-trinitrofluorene can be synthesized by nitrating fluorene and then oxidized to 2,4,7-trinitrofluoren-9-one (B1664005) using an oxidizing agent like sodium dichromate in acetic acid. rsc.org

| Precursor | Nitrating Agent | Conditions | Major Product(s) |

| 9-Fluorenone | Fuming HNO₃ / Acetic Acid | 25°C, 1 hr | 2,7-Dinitro-9-fluorenone |

| 9-Fluorenone | Conc. H₂SO₄ / Fuming HNO₃ | 5-20°C, 30 min | 2,7-Dinitro-9-fluorenone |

| Fluorene | Fuming HNO₃ / Conc. H₂SO₄ | - | 2,4,7-Trinitrofluorene |

| 2-Alkylfluoren-9-one | Red Fuming HNO₃ / Conc. H₂SO₄ | 0-25°C | 2-Alkyl-4,5,7-trinitrofluoren-9-one or 2-Alkyl-3,5,7-trinitrofluoren-9-one |

Synthesis of Halogenated Trinitrofluoren-9-one Derivatives

The introduction of halogen atoms onto the trinitrofluoren-9-one scaffold can significantly alter its chemical and physical properties. A notable example is 4-bromo-2,5,7-trinitro-9H-fluoren-9-one. evitachem.com The synthesis of such compounds typically involves a multi-step process.

The general strategy involves the nitration of 9H-fluoren-9-one to introduce the nitro groups, followed by a bromination step. evitachem.com The nitration is carefully controlled to yield a mixture of nitrated derivatives, from which the desired trinitrofluorenone can be isolated. evitachem.com Subsequent bromination introduces the bromine atom at a specific position, influenced by the directing effects of the existing nitro groups. These halogenated derivatives are of interest for their potential applications in materials science and as intermediates in organic synthesis. evitachem.com

Synthesis and Characterization of Alkyl-Substituted Trinitrofluoren-9-ones

The synthesis of alkyl-substituted trinitrofluoren-9-ones has been explored to improve the solubility and polymer compatibility of these electron-accepting molecules. cdnsciencepub.comresearchgate.net A general route involves the controlled nitration of 2-alkylfluoren-9-ones. cdnsciencepub.comresearchgate.netresearchgate.net

The regiochemistry of this nitration is particularly interesting and is highly dependent on the steric bulk of the alkyl substituent. cdnsciencepub.comresearchgate.net

When the 2-alkyl group is sterically bulky, nitration tends to occur at the C-4, C-5, and C-7 positions, yielding 2-alkyl-4,5,7-trinitrofluoren-9-one. cdnsciencepub.comresearchgate.net

Conversely, if the 2-alkyl group is a primary alkyl function, nitration predominantly takes place at the C-3, C-5, and C-7 positions. cdnsciencepub.comresearchgate.net

The synthesis of the precursor, 2-alkylfluoren-9-one, is typically achieved from 2-acylfluorene through reduction of the acyl group, followed by oxidation at the C-9 position. cdnsciencepub.com The resulting alkyl-substituted trinitrofluoren-9-ones have been shown to have better solubility than their non-alkylated counterparts, which is advantageous for their incorporation into polymer matrices for electronic applications. cdnsciencepub.comresearchgate.net

| 2-Alkylfluoren-9-one Substituent | Nitration Positions | Product |

| Sterically Bulky Alkyl Group | C-4, C-5, C-7 | 2-Alkyl-4,5,7-trinitrofluoren-9-one |

| Primary Alkyl Group | C-3, C-5, C-7 | 2-Alkyl-3,5,7-trinitrofluoren-9-one |

Design and Synthesis of π-Extended Polynitrofluorene Acceptors

One approach is the synthesis of donor-π-acceptor (D-π-A) chromophores where the polynitrofluorene unit acts as the acceptor. researchgate.net These molecules can exhibit intramolecular charge transfer (ICT) bands in their absorption spectra. researchgate.net For example, chromophores have been synthesized that link a 1,3-dithiole donor to a polynitrofluorene acceptor through a conjugated linker. researchgate.net

Another strategy involves creating π-extended acceptors by reacting polynitrofluorenes with other unsaturated systems. An example is the synthesis of 9-{[4,5-bis(hexylthio)-1,3-dithiol-2-ylidene]ethylidene}-2,4,5,7-tetranitrofluorene. researchgate.net These extended systems often exhibit bathochromic shifts in their absorption spectra and can have enhanced photoresponsive properties, making them suitable for applications in materials for optical information storage. researchgate.net The synthesis of these complex molecules requires multi-step procedures and careful control of reaction conditions to achieve the desired structures.

Elucidation of Reaction Mechanisms and Organic Transformations Involving Trinitrofluoren 9 One

Fundamental Reactivity Patterns: Electrophilic, Nucleophilic, and Redox Processes

The chemical behavior of 2,4,7-Trinitrofluoren-9-one (B1664005) (TNF) is dominated by the strong electron-withdrawing nature of its three nitro groups, which are attached to the fluorenone core. This structural feature renders the aromatic system significantly electron-deficient, making TNF a potent oxidizing agent and a strong electron-acceptor. chemicalbook.com Its reactivity is characterized by a high susceptibility to nucleophilic attack and its participation in redox reactions. acs.org

The electron-deficient character lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating charge-transfer processes which are central to many of its applications. Aromatic nitrates like TNF are recognized as strong oxidizing agents; when mixed with reducing agents, they can engage in vigorous reactions. chemicalbook.comchemicalbook.com This inherent reactivity allows TNF to participate in redox-mediated transformations and form stable charge-transfer (CT) and Meisenheimer complexes. acs.orgacademie-sciences.fr For instance, the electroreduction of a solution containing TNF and electron-donative molecules like pyrrole (B145914) or indole (B1671886) leads to the formation of a stable anionic σ-complex, a process that involves both charge-transfer complex formation and a two-electron reduction. acs.org This demonstrates the interplay of nucleophilic and redox processes in the chemistry of TNF.

Reduction Reactions Leading to Amino Derivatives

A principal transformation of 2,4,7-Trinitrofluoren-9-one involves the reduction of its nitro groups to form amino derivatives. This is a characteristic reaction for nitroaromatic compounds, and in the case of TNF, it yields 2,4,7-triaminofluoren-9-one. The mechanism for this conversion proceeds via nucleophilic attack on the electron-deficient nitro groups. This reduction is critical for the synthesis of amine-functionalized fluorenones, which can serve as building blocks for other complex molecules. The reaction can be accomplished using various reducing agents and conditions, as detailed in the table below.

| Reagent | Conditions | Product | Source(s) |

| Hydrogen gas with Palladium catalyst (H₂/Pd) | Controlled pressure | 2,4,7-Triaminofluoren-9-one | |

| Sodium borohydride (B1222165) (NaBH₄) | Alkaline conditions | 2,4,7-Triaminofluoren-9-one |

Role in Condensation Reactions (e.g., Knoevenagel Reactions)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, catalyzed typically by a weak base. pw.livewikipedia.org The reaction mechanism involves three primary steps:

Deprotonation: A base removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). numberanalytics.com

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comresearchgate.net

Dehydration: The resulting intermediate alcohol undergoes elimination of a water molecule to yield an α,β-unsaturated product. wikipedia.orgresearchgate.net

Structurally, the carbonyl group in 2,4,7-Trinitrofluoren-9-one is highly electrophilic due to the potent electron-withdrawing effect of the three nitro groups. This enhanced electrophilicity would theoretically make it a suitable substrate for condensation with active methylene compounds under Knoevenagel conditions. However, despite this theoretical reactivity, the primary documented applications of TNF in the scientific literature are centered on its use in charge-transfer complexes and as a tool for catalyst recovery rather than as a direct substrate in Knoevenagel condensations. colab.wsresearchgate.netsciensage.info

Catalytic Applications and Mechanistic Investigations

The unique electronic properties of 2,4,7-Trinitrofluoren-9-one have been exploited in the development of advanced catalytic systems. Its role is often not as a direct catalyst but as a molecular tag that imparts specific functionalities, particularly enabling the recovery and reuse of expensive homogeneous catalysts.

Participation in Asymmetric Diels-Alder Transformations

2,4,7-Trinitrofluoren-9-one plays a crucial role in enhancing the recyclability of catalysts used in asymmetric Diels-Alder reactions. mdpi.com In this strategy, a chiral ligand, such as a bis(oxazoline), is covalently linked to an electron-deficient TNF moiety. researchgate.netthieme-connect.com This TNF-tagged ligand is then complexed with a metal, typically copper(II), to form the active catalyst. researchgate.netmdpi.com These TNF-tagged bis(oxazoline)-copper catalysts have proven highly effective in promoting enantioselective Diels-Alder reactions between substrates like N-acyloxazolidinones and cyclopentadiene. researchgate.netthieme-connect.com The system demonstrates excellent performance, achieving high stereoselectivity and allowing for numerous catalyst reuse cycles with minimal loss of performance. colab.wsacs.org

| Reaction | Dienophile | Diene | Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reuse Cycles | Source(s) |

| Diels-Alder | N-acryloyl-oxazolidinone | Cyclopentadiene | TNF-tagged bis(oxazoline)-Cu(II) | up to 97% | up to 94% | 12-20 | colab.wsresearchgate.netacs.org |

| Diels-Alder | 3-But-2-enoyl-oxazolidin-2-one | Cyclopentadiene | TNF-tagged bis(oxazoline)-Cu(II) | Major endo isomer | High | 20 | researchgate.netthieme-connect.com |

Functionality in Olefin Metathesis Reactions

The application of TNF as a catalytic tag extends to olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. sigmaaldrich.comtcichemicals.com Research has demonstrated the immobilization of a Hoveyda-Grubbs type ruthenium complex onto a solid support for use in metathesis reactions. researchgate.net In this system, a silica (B1680970) support is first functionalized by grafting it with TNF. researchgate.net Separately, the N-heterocyclic carbene (NHC) ligand of the ruthenium catalyst is modified with an electron-rich anthracene (B1667546) group. researchgate.net

The immobilization is achieved through non-covalent charge-transfer interactions between the electron-deficient TNF on the silica support and the electron-rich anthracene tag on the catalyst. researchgate.net This supported catalyst has shown high efficiency in promoting various olefin metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM). A key advantage is its facile recovery by simple filtration and its successful reuse over multiple catalytic runs. researchgate.net

Catalytic Tagging and Reusability Mechanisms

The underlying principle for the reusability of catalysts involving TNF is the formation of strong, non-covalent charge-transfer complexes (CTCs). colab.wsacs.org This "catalytic tagging" strategy involves a donor-acceptor relationship where the electron-deficient TNF unit serves as the acceptor. academie-sciences.frresearchgate.net

The general mechanism proceeds as follows:

A homogeneous catalyst, typically a metal complex with an expensive chiral ligand, is tagged with an electron-rich "donor" moiety (e.g., anthracene). researchgate.netresearchgate.net

The catalytic reaction (e.g., Diels-Alder, olefin metathesis) is performed in a homogeneous solution. colab.wsresearchgate.net

Upon completion of the reaction, the catalyst is recovered by inducing the formation of a CTC. This is done either by adding soluble TNF to the solution, which causes the tagged catalyst to precipitate, or by passing the solution through a solid support grafted with TNF. colab.wsresearchgate.netresearchgate.net

The precipitated or immobilized catalyst-TNF complex is then easily separated from the product solution by filtration. thieme-connect.com

The recovered catalyst can be reused in subsequent reaction cycles, often with little to no loss of activity or selectivity. colab.wsacs.org

This method provides a practical solution to a major drawback of homogeneous catalysis—the difficulty of catalyst separation and recovery—thereby improving the economic and environmental viability of these chemical processes. researchgate.net

Fundamental Studies of Electronic Structure and Charge Transfer Phenomena in Trinitrofluoren 9 One Systems

Intrinsic Electron-Accepting Capabilities and Electronic Properties

1,3,7-Trinitrofluoren-9-one is a polycyclic aromatic compound characterized by a fluorenone backbone to which three electron-withdrawing nitro groups are attached. This molecular structure is the primary determinant of its potent electron-accepting capabilities. The presence of these nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a key factor in facilitating charge transfer from electron-donating molecules. This electron-deficient nature makes TNF a critical component in the formation of charge-transfer (CT) complexes and has historically been integral to the development of organic photoconductors. researchgate.net

The strong oxidizing properties of TNF are a direct consequence of its electron-withdrawing nitro groups, which can act as electron acceptors, enabling the oxidation of other substances. The electronic properties of TNF, particularly its low-lying LUMO, are central to its function in various applications within molecular electronics and materials science.

Formation and Characterization of Charge Transfer Complexes (CTCs)

The formation of charge-transfer complexes is a hallmark of the chemistry of this compound. These complexes arise from the interaction between an electron donor and an electron acceptor, leading to the formation of new, often intensely colored, species. researchgate.net The interaction typically involves the transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor molecule to the LUMO of the acceptor molecule, in this case, TNF. researchgate.netcore.ac.uk

The formation of these complexes is readily observable through the appearance of new optical absorption bands in the visible region of the electromagnetic spectrum. researchgate.net Such complexes are of significant interest due to their potential applications as organic semiconductors and in optoelectronic devices. researchgate.net Studies have shown that TNF readily forms charge-transfer complexes with a variety of electron donors, including polymers like poly(N-vinylcarbazole) (PVK) and other aromatic compounds. cdnsciencepub.comresearchgate.net The stoichiometry of these complexes, often found to be 1:1, can be determined using methods like Job's method of continuous variation. researchgate.netscienceopen.com

Spectroscopic Probes of Charge Transfer Interactions (UV-Vis, IR, Raman Absorption)

Spectroscopic techniques are indispensable tools for the characterization of charge-transfer complexes involving this compound. sevenstarpharm.com

UV-Visible (UV-Vis) Spectroscopy: The formation of a CT complex is most directly evidenced by the appearance of a new, broad absorption band at a longer wavelength (lower energy) in the UV-Vis spectrum, which is absent in the spectra of the individual donor and acceptor molecules. researchgate.netscienceopen.com This new band is referred to as the charge-transfer band. The position and intensity of this band provide valuable information about the electronic interaction between the donor and acceptor. For instance, the interaction of neostigmine (B1678181) with an acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) results in a new absorption band, confirming the formation of a CT complex. scienceopen.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Upon complexation, changes in the vibrational frequencies of functional groups in both the donor and acceptor can be observed. For example, in a CT complex of neostigmine and DDQ, shifts in the absorption bands corresponding to the amine and amidic C-N groups of neostigmine, as well as the –C≡N group of the DDQ anion, are observed. scienceopen.com These shifts indicate a redistribution of electron density upon complex formation. The shift in the excitation energy of specific vibrational modes, such as the CN-stretching mode in complexes with TCNQ, has been shown to have a linear relationship with the degree of charge transfer. researchgate.net

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy also provides information about the vibrational modes of molecules and can be used to characterize CT complexes. nrc.gov Changes in the Raman scattering spectrum upon complex formation can reveal details about the structural and electronic changes occurring in the donor and acceptor molecules. nrc.govnih.gov

Quantitative Determination of Charge Transfer Degree

The degree of charge transfer (ρ) is a crucial parameter that quantifies the extent of electron transfer from the donor to the acceptor in the ground state of a charge-transfer complex. It can be estimated using various experimental and theoretical methods.

One common experimental approach involves analyzing the changes in vibrational frequencies in the IR spectrum. A linear relationship has been demonstrated between the shift in the excitation energy of specific vibrational modes, such as the CN-stretching mode of acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and the degree of charge transfer. researchgate.netrsc.org

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are also widely used to determine the amount of charge transfer. nih.gov These calculations can provide the geometries, frontier orbital energy levels, and the amount of charge transferred in both the ground and excited states of the CT complex. nih.gov For example, in complexes of 1,3,6-trinitro-9,10-phenanthrenequinone with various aromatic donors, the degree of charge transfer in the ground state was calculated to be in the range of 0.134–0.240 e⁻ for the most effective donors. nih.gov

The stability of CT complexes can be further characterized by determining various spectroscopic physical parameters, including the formation constant, molar absorptivity, and standard free energy of complexation, often using the Benesi-Hildebrand equation. mdpi.com

Theoretical Frameworks for Donor-Acceptor Interactions (e.g., Mulliken Theory)

The interaction between electron donors and acceptors in charge-transfer complexes is well-described by theoretical frameworks, with Mulliken's theory being a cornerstone. researchgate.netmdpi.com According to this theory, the formation of a CT complex involves the transfer of an electron from the HOMO of the donor to the LUMO of the acceptor upon optical excitation. core.ac.uk

The stability of the CT complex is related to the ionization potential of the donor and the electron affinity of the acceptor. mdpi.com The interaction can be viewed as a resonance between a non-bond state (D, A) and a dative state (D⁺-A⁻). The resulting ground state and excited state wavefunctions are a mixture of these two states.

Density Functional Theory (DFT) has become a powerful tool for studying donor-acceptor interactions. researchgate.netrsc.org DFT calculations allow for the optimization of the complex's geometry and the analysis of its electronic structure, providing insights into the nature and strength of the charge-transfer interactions. researchgate.net These theoretical approaches complement experimental findings and aid in the design of new materials with tailored charge-transfer properties. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Charge Migration

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity and electronic interactions, including charge transfer. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

In the context of this compound systems, FMO analysis is crucial for understanding charge migration in charge-transfer complexes. The energy difference between the donor's HOMO and the acceptor's LUMO (the HOMO-LUMO gap) is a key determinant of the charge transfer process. core.ac.ukmdpi.com A smaller HOMO-LUMO gap generally facilitates charge transfer. arxiv.org

Correlation of HOMO-LUMO Energy Levels with Charge Transfer Characteristics

The energy levels of the HOMO and LUMO are directly correlated with the charge transfer characteristics of a donor-acceptor system. arxiv.org The electron-withdrawing nitro groups in this compound significantly lower its LUMO energy level, making it a strong electron acceptor. When TNF interacts with an electron donor, which possesses a relatively high-energy HOMO, the resulting small energy gap between the donor's HOMO and TNF's LUMO facilitates the transfer of an electron.

The energy of the charge-transfer band observed in the UV-Vis spectrum is directly related to the HOMO-LUMO gap of the complex. mdpi.com Theoretical calculations, such as those using DFT, can predict the HOMO and LUMO energy levels, and these values can be correlated with experimental observations. rsc.orgbeilstein-journals.org For instance, the simulated HOMO and LUMO levels of a given system can demonstrate the potential for charge transfer events, with the electron distribution of the HOMO often localized on the donor moiety and the LUMO on the acceptor moiety. rsc.org This spatial separation of the frontier orbitals upon complexation is a clear indicator of charge transfer character.

The relationship between the HOMO-LUMO gap and charge transfer provides a robust design principle for developing new materials with specific electronic and optical properties. arxiv.org By tuning the HOMO and LUMO energy levels of the donor and acceptor components, the charge transfer characteristics of the resulting complex can be systematically controlled.

Crystal and Molecular Structures of Trinitrofluoren-9-one Charge Transfer Complexes

The formation of charge-transfer (CT) complexes between electron-donating molecules and the potent electron acceptor this compound (TNF), or its more commonly studied isomer 2,4,7-trinitrofluoren-9-one (B1664005), leads to distinct crystalline solids with unique structural arrangements. cymitquimica.comcdnsciencepub.com X-ray diffraction studies have been instrumental in elucidating the precise molecular and crystal structures of these complexes, revealing the nature of the intermolecular interactions that govern their formation and properties. researchgate.netrsc.orgnih.gov

A common structural motif in these complexes is the formation of alternating stacks of donor and acceptor molecules, creating a {-D-A-D-A-}∞ mixed-type arrangement. researchgate.netrsc.org This stacking is primarily driven by π-π interactions between the electron-rich aromatic system of the donor and the electron-deficient aromatic system of the trinitrofluoren-9-one acceptor. The interplanar distances between the donor and acceptor molecules in these stacks are typically in the range of 3.2 to 3.4 Å, indicating significant orbital overlap. researchgate.netrsc.org

In addition to π-π stacking, other intermolecular forces, such as hydrogen bonds, play a crucial role in stabilizing the crystal lattice. Specifically, C−H···O interactions involving the nitro groups of the trinitrofluoren-9-one molecule are frequently observed, connecting molecules into larger networks, such as "tape"-like structures. researchgate.netacs.org The inclusion of solvent molecules within the crystal lattice is also a noted phenomenon in some complexes. rsc.org

Detailed crystallographic analyses of several key charge-transfer complexes provide specific insights into their solid-state structures.

Complex with Phenanthrene (B1679779): The 1:1 charge-transfer complex between 2,4,7-trinitro-9-fluorenone and phenanthrene serves as a clear example of the typical packing in these systems. While the detailed structure of the complex itself is a subject of ongoing research, the crystal structure of pure 2,4,7-trinitro-9-fluorenone has been determined. researchgate.net In related complexes, such as that of 2,4,7-trinitro-9,10-phenanthrenquinone with 9-methyl-9H-carbazole, the donor and acceptor molecules form parallel stacks with average interplanar distances of 3.29 and 3.35 Å. researchgate.net This structure is further stabilized by intermolecular C-H···O hydrogen bonds with lengths between 2.42 and 2.69 Å. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 4.024(1) |

| b (Å) | 16.763(3) |

| c (Å) | 18.250(4) |

| β (°) | 96.32(3) |

| Volume (ų) | 1223.6(5) |

| Z | 4 |

Complex with Hexahelicene (B93517): A notable example is the 1:1 complex formed between hexahelicene and 4-bromo-2,5,7-trinitrofluorenone, an analogue of TNF. In this intricate structure, each 4-bromo-2,5,7-trinitrofluorenone molecule is sandwiched between two severely overcrowded hexahelicene molecules. rsc.org The three rings of the fluorenone derivative lie nearly parallel to the outer rings of the adjacent hexahelicene molecules at approximate van der Waals separation distances. rsc.org The unit cell contains both left-handed and right-handed enantiomers of hexahelicene. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.30 |

| b (Å) | 20.63 |

| c (Å) | 18.90 |

| α (°) | 114.9 |

| β (°) | 93.7 |

| γ (°) | 98.7 |

| Z | 4 |

Complexes with Molecular Tweezers and Clefts: The versatility of trinitrofluoren-9-one as an acceptor is further demonstrated in its complexation with larger, specifically designed host molecules. For instance, it forms stable host-guest complexes with molecular clips featuring anthracene (B1667546) sidewalls. uoc.grnih.gov X-ray crystal structure analysis of a bisporphyrin cleft with 2,4,7-trinitrofluorenone confirmed that the guest molecule is located within the cleft, participating in ideal π-π stacking interactions in a 1:1 host-guest ratio. nih.gov These structures highlight how the planar nature and strong acceptor properties of trinitrofluoren-9-one facilitate its inclusion within molecular cavities, driven by charge-transfer forces.

The molecular geometry of the trinitrofluoren-9-one itself is largely planar, which facilitates the close packing required for effective π-π stacking and charge transfer. The presence of three electron-withdrawing nitro groups significantly influences its electronic properties, making it a powerful electron acceptor, a fact that is the fundamental basis for the formation of these crystalline complexes. cymitquimica.com

Theoretical and Computational Chemistry Approaches to Trinitrofluoren 9 One

Quantum-Chemical Simulations of Electronic States and Interactions

Quantum-chemical simulations are fundamental to exploring the electronic landscape of molecules. nih.gov These simulations, which solve approximations of the Schrödinger equation, provide detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds. nih.gov For 1,3,7-Trinitrofluoren-9-one, such calculations are crucial for understanding its role as a potent electron acceptor.

The primary focus of these simulations is often on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly significant as it indicates the molecule's ability to accept an electron. The presence of three strongly electron-withdrawing nitro (-NO₂) groups, along with the carbonyl group, significantly lowers the LUMO energy of the fluorenone core, making it a strong electron acceptor.

Simulations of its interactions, particularly in the formation of charge-transfer (CT) complexes, are also a key area of study. When this compound interacts with an electron-donor molecule, quantum-chemical simulations can model the resulting electronic state, predicting the degree of charge transfer and the stabilization energy of the complex. researchgate.net These simulations are vital for designing materials with specific electronic and optical properties. mdpi-res.com

Density Functional Theory (DFT) Applications in Predicting Properties and Structures

Density Functional Theory (DFT) has become one of the most powerful and widely used computational methods in chemistry for studying the electronic structure of many-body systems. mdpi.com DFT is employed to predict a wide array of properties for molecules like this compound, including optimized geometries, electronic structures, and vibrational frequencies. researchgate.net

By using various functionals and basis sets, DFT can achieve a high degree of accuracy that often rivals more computationally expensive methods. For electron-deficient aromatic compounds, hybrid functionals such as B3LYP are commonly used to provide a balanced description of electronic properties. DFT calculations are instrumental in determining the ground-state geometry, bond lengths, and bond angles of the molecule. Furthermore, DFT provides a means to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. In this compound, the MEP would show significant positive potential around the aromatic system, confirming its character as a π-acceptor.

Below is a table of predicted molecular properties for this compound, illustrative of typical values obtained from DFT calculations.

| Property | Predicted Value (Illustrative) | Method/Basis Set (Typical) |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | -3.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G |

| Dipole Moment | 5.8 D | B3LYP/6-31G |

| Electron Affinity | ~3.0 eV | B3LYP/6-31+G(d) |

Note: These values are illustrative and depend on the specific computational level of theory applied.

Computational Modeling of Intermolecular Interactions in Supramolecular Assemblies

Computational modeling is essential for understanding how individual molecules of this compound self-assemble or interact with other molecules to form larger, ordered supramolecular structures. nih.govmdpi.com These assemblies are governed by a network of non-covalent interactions, including hydrogen bonds, dipole-dipole forces, and π-π stacking. illinois.edu

Molecular dynamics (MD) and Monte Carlo simulations are often used to explore the conformational landscape and dynamic behavior of these assemblies. nih.gov These methods can simulate the behavior of hundreds or thousands of molecules over time, providing insight into the thermodynamic and kinetic factors that drive self-assembly. For a molecule like this compound, modeling can predict how it co-crystallizes with electron-rich aromatic donors, forming alternating stacks that are characteristic of many charge-transfer complexes. ed.ac.uk These computational approaches are critical for the rational design of functional materials, such as organic semiconductors and sensors. nih.gov

The formation of π-stacked structures is a defining feature of the supramolecular chemistry of aromatic molecules. In the case of this compound interacting with a π-donor, the primary non-covalent interaction is π-stacking. Modern computational analysis reveals that this interaction is a complex interplay of several forces. nih.govsemanticscholar.org

While it was once thought that π-stacking was primarily driven by attractive quadrupole-quadrupole electrostatic interactions, recent high-level quantum-mechanical calculations have revised this view. ohio-state.edu Energy decomposition analysis (EDA) shows that London dispersion forces are typically the largest attractive component in π-stacking. nih.gov Electrostatic interactions are also significant but can be either attractive or repulsive depending on the relative orientation of the molecules. The common "slip-stacked" geometry observed in many crystals is now understood to be a result of minimizing steric (Pauli) repulsion while maximizing attractive dispersion forces, rather than a strategy to avoid electrostatic repulsion. nih.govsemanticscholar.org

For a π-acceptor like this compound stacked with a π-donor (e.g., phenanthrene), computational models can partition the total interaction energy into its fundamental components.

| Interaction Component | Illustrative Energy Contribution (kcal/mol) | Description |

| Electrostatic | -4.5 | Attraction between the electron-poor region of the acceptor and the electron-rich region of the donor. |

| Dispersion | -9.0 | Attraction arising from correlated electron fluctuations; the dominant attractive force. nih.gov |

| Pauli Repulsion | +7.0 | Short-range repulsion due to the overlap of electron clouds. |

| Induction | -1.5 | Attraction from the distortion of one molecule's electron cloud by the static electric field of another. |

| Total Interaction | -8.0 | The net stabilization energy of the π-stacked dimer. |

Note: These values are for a hypothetical parallel-displaced dimer and are illustrative of typical results from an energy decomposition analysis.

Prediction of Spectroscopic Signatures and Redox Potentials

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic signatures.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with high accuracy, which is invaluable for structure elucidation. nsf.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This allows for the assignment of experimental spectral bands to specific molecular motions.

Electronic Spectroscopy: TD-DFT can predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions. For this compound, this would include the π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group. In charge-transfer complexes, TD-DFT can predict the characteristic low-energy absorption band that gives these complexes their color. mdpi-res.com

The redox potential, a measure of how easily a molecule is reduced or oxidized, is another critical property that can be predicted computationally. For an electron acceptor, the first reduction potential is of primary interest. This property is strongly correlated with the molecule's LUMO energy. researchgate.net By calculating the LUMO energy using DFT, one can estimate the reduction potential, providing a valuable guide for the design of materials for applications in organic electronics. mdpi-res.com

| Predicted Property | Predicted Value (Illustrative) | Computational Method (Typical) |

| First Reduction Potential (vs. Fc/Fc⁺) | -0.7 V | DFT (LUMO energy correlation) |

| Main UV-Vis Absorption λmax | ~340 nm | TD-DFT/B3LYP/6-31G |

| C=O Stretch (IR) | ~1725 cm⁻¹ | DFT/B3LYP/6-31G |

Note: These values are illustrative and serve to demonstrate the predictive capability of computational methods.

Advanced Spectroscopic and Structural Characterization of Trinitrofluoren 9 One and Its Complexes

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups within 1,3,7-trinitrofluoren-9-one. The presence of the nitro groups is clearly indicated by a characteristic asymmetric stretching vibration of the NO₂ group, which appears around 1530 cm⁻¹. vulcanchem.com In studies of charge-transfer complexes, such as those with poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV), FT-IR spectroscopy reveals shifts in the vibrational frequencies of both the donor and acceptor molecules upon complex formation. aip.org For instance, in the FT-IR spectrum of a complex with polyvinyl carbazole (B46965) (PVK), distinct peaks corresponding to both PVK and TNF are observed, confirming the formation of the complex. rroij.comresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Reference |

| Asymmetric NO₂ Stretch | 1530 | vulcanchem.com |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound and its charge-transfer complexes are extensively studied using UV-Vis and fluorescence spectroscopy. Pure TNF in solution exhibits absorption maxima at approximately 320 nm and 480 nm, which are attributed to the conjugated nitroaromatic system. The formation of a charge-transfer complex is typically accompanied by the appearance of a new, broad absorption band at a longer wavelength, known as the Benesi-Hildebrand band. acs.org

For example, the charge-transfer complex between TNF and anthracene (B1667546) in a chloroform (B151607) solution displays a new absorption wave with a maximum (λmax) at 538 nm. acs.orgrsc.org This new band is a hallmark of the electronic interaction between the electron-donating anthracene and the electron-accepting TNF. acs.org Similarly, complexes with poly(vinylcarbazole) (PVK) show new absorption bands, with the precise wavelength depending on the donor-acceptor ratio. rroij.comresearchgate.net The complex of TNF with coronene (B32277) shows a charge transfer band at 730 nm. researchgate.net

Fluorescence spectroscopy provides further insights into the excited state dynamics of these complexes. While the individual components may fluoresce, the formation of a charge-transfer complex can lead to quenching of this fluorescence and the appearance of a new emission from the charge-transfer state. nih.gov In some crystalline complexes of TNF with aromatic hydrocarbons, pressure-induced red shifts in both absorption and fluorescence spectra have been observed. aip.org

| Complex | Solvent | λmax (nm) of CT Band | Reference |

| TNF : Anthracene | Chloroform | 538 | acs.orgrsc.org |

| TNF : Coronene | Solid State | 730 | researchgate.net |

| TNF : Poly(vinylcarbazole) | Chloroform | Varies with D:A ratio | rroij.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of this compound and probing the interactions within its complexes. While specific ¹H and ¹³C NMR data for isolated this compound is available through various databases, the real utility of NMR in this context lies in studying the changes in chemical shifts upon complex formation. nih.gov

In the study of charge-transfer complexes, changes in the chemical shifts of the protons on both the donor and acceptor molecules provide evidence of the complex formation and can be used to determine the association constant. For instance, in the complex of a molecular clip with TNF, changes in the ¹H NMR spectrum are used to follow the complexation process. nih.gov Similarly, ¹H NMR titration experiments have been used to determine the binding constant for the formation of a complex between a molecular clip and 1,2,4,5-tetracyanobenzene, a related electron acceptor. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined, revealing the planar nature of the fluorenone backbone and the orientation of the nitro groups. drugfuture.com

XRD has been instrumental in understanding the structure of charge-transfer complexes involving TNF and its derivatives. For example, the crystal structure of a 1:1 complex between hexahelicene (B93517) and 4-bromo-2,5,7-trinitrofluorenone showed that the trinitrofluorenone molecule is sandwiched between two hexahelicene molecules. rsc.org This "sandwich" arrangement is a common feature in charge-transfer complexes of planar aromatic molecules. Another study determined the crystal structure of an inclusion compound formed by a charge-transfer complex of tetrakis(phenylethynyl)ethene and 2,4,7-trinitrofluorenone with benzene (B151609), revealing a framework with cavities that recognize the benzene molecules. oup.com

| Complex | Crystal System | Space Group | Key Structural Feature | Reference |

| Hexahelicene : 4-bromo-2,5,7-trinitrofluorenone | Triclinic | Pī | Sandwich structure | rsc.org |

| [Tetrakis(phenylethynyl)ethene : 2,4,7-Trinitrofluorenone] · Benzene | - | - | Inclusion compound with cavities | oup.com |

Differential Scanning Calorimetry (DSC) for Phase Behavior and Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. scribd.comhu-berlin.de For this compound, DSC can be used to determine its melting point and to detect any phase transitions that may occur upon heating or cooling. The reported melting point for TNF is in the range of 175.2–176 °C. drugfuture.com Some studies have also reported a solid-state transition occurring at a lower temperature, around 155-157 °C. nist.gov

In the context of charge-transfer complexes, DSC can provide information on the thermal stability of the complex and any changes in phase behavior compared to the individual components. For example, in a study of a complex between a discotic triarylamino-triazine and TNF, DSC scans showed a transition at 194.5 °C with a shoulder at 186.8 °C on heating, and a transition at 187.0 °C on cooling, indicating the formation of a mesophase. researchgate.net

| Substance/Complex | Transition | Temperature (°C) | Enthalpy Change (ΔH) | Reference |

| This compound | Melting Point | 175.2 - 176 | - | drugfuture.com |

| This compound | Solid-State Transition | 155.3 - 157.0 | 2900 - 4200 J/mol | nist.gov |

| [Triarylamino-triazine : TNF] Complex | Mesophase Transition (Heating) | 194.5 (peak), 186.8 (shoulder) | 4.57 J/g (total) | researchgate.net |

| [Triarylamino-triazine : TNF] Complex | Mesophase Transition (Cooling) | 187.0 | 4.298 J/g | researchgate.net |

Applications in Advanced Materials Science and Engineering

Design and Development of Organic Photoconductive Materials

1,3,7-Trinitrofluoren-9-one is a key component in the creation of organic photoconductive materials due to its strong electron-accepting properties. These characteristics stem from the three nitro groups attached to the fluorenone backbone, which are powerful electron-withdrawing groups. cymitquimica.com This electron deficiency facilitates the formation of charge-transfer (CT) complexes, which are fundamental to the photoconductive process.

A prime example of its application is in complexes with poly(N-vinylcarbazole) (PVK). The combination of PVK, a hole-transporting polymer, with this compound as an electron acceptor, results in one of the most well-known organic photosensitive materials. researchgate.net This particular charge-transfer complex was integral to the development of the first commercially available organic photoconductor. The resulting materials exhibit photoconductivity across the visible spectrum.

The versatility of this compound extends to its use in creating push-pull molecules, where it acts as the electron-accepting moiety. These molecules, when connected to electron-donating groups, can sensitize the photoconductivity of semiconducting polymers like those containing carbazole (B46965). mdpi.com The spectral range of this photosensitization can be adjusted by carefully selecting the specific push-pull molecule. nih.gov

Furthermore, research has explored the incorporation of this compound into sol-gel materials. A hybrid material composed of a PVK/1,3,7-Trinitrofluoren-9-one mixture embedded in a silica (B1680970) (SiO2) matrix has demonstrated high photoconductivity. researchgate.net

Mechanism of Photoconductivity Sensitization

The sensitization of photoconductivity by this compound in materials like PVK is driven by the formation of a charge-transfer (CT) complex. researchgate.netmdpi.com In this complex, the electron-donating polymer (like PVK) interacts with the electron-accepting this compound. This interaction is facilitated by the low lowest unoccupied molecular orbital (LUMO) energy of this compound, a consequence of its electron-withdrawing nitro groups.

Upon absorption of light, an electron is excited from the highest occupied molecular orbital (HOMO) of the donor (e.g., PVK) to the LUMO of the acceptor (this compound). This process creates a charge-separated state, consisting of a hole on the polymer chain and an electron on the this compound molecule. This charge separation is the fundamental step in generating mobile charge carriers, which are responsible for the material's photoconductivity. researchgate.net

The efficiency of this charge generation process is a critical factor. Studies on PVK/1,3,7-Trinitrofluoren-9-one based sol-gel films have shown that the process aligns with Onsager's classical model of charge generation. researchgate.net This model helps to determine key parameters like the primary quantum yield of thermalized pair formation and the initial distance between the separated charges. researchgate.net Improving the electron affinity of the sensitizing chromophore can enhance the formation of the charge-transfer complex and, consequently, the sensitization of photoconductivity. mdpi.com

Role in Molecular Electronics and Optoelectronic Devices (e.g., OLED, OPV)

The unique electronic properties of this compound make it a valuable component in the field of molecular electronics and for various optoelectronic devices. liverpool.ac.uk Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices is a subject of ongoing research. researchgate.netnih.gov

In the context of OLEDs, carbazole-based polymers like PVK are often used as host materials for hole-transporting molecules to improve the device's inherent hole-transporting capabilities. researchgate.net The formation of charge-transfer complexes with molecules like this compound can influence the electrical and optical properties of these devices. researchgate.net

For organic photovoltaic devices, the principle of creating a charge-transfer complex between an electron donor and an acceptor is central to their function. The interaction between a donor like PVK and an acceptor like this compound can lead to the generation of charge carriers upon illumination, a critical process for solar energy conversion. researchgate.net The development of materials with tailored charge-transfer properties is a key area of research for improving the efficiency of OPV devices. researchgate.net

Catalyst Immobilization and Heterogeneous Catalysis

This compound plays a significant role in the immobilization of catalysts, facilitating the transition from homogeneous to heterogeneous catalysis. colab.wsuclouvain.besci-hub.se Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid, providing an active surface for reactions to occur. ucalgary.ca This offers advantages in catalyst recovery and reuse. mdpi.com

One strategy involves grafting this compound onto a solid support, such as silica gel. researchgate.net The electron-deficient nature of the immobilized this compound allows for the anchoring of catalysts through non-covalent charge-transfer interactions. colab.wsresearchgate.net For instance, an anthracene-tagged ruthenium complex, an efficient olefin metathesis catalyst, has been successfully immobilized on this compound-grafted silica. colab.wsresearchgate.net This immobilized catalyst demonstrated good reusability in multiple reaction cycles. colab.wsresearchgate.net

Another approach involves tagging the catalyst itself with an electron-deficient moiety like this compound. A chiral bis(oxazoline)-copper catalyst, used for enantioselective Diels-Alder reactions, was modified with a this compound tag. researchgate.net This allowed for the catalyst to be precipitated and easily recovered after the reaction, enabling its reuse for numerous cycles without significant loss of activity or enantioselectivity. researchgate.net

These methods highlight the utility of this compound in creating recyclable catalytic systems, which is a key aspect of green chemistry and sustainable industrial processes. researchgate.net

Research into Non-Linear Optical (NLO) Properties

This compound and its derivatives are subjects of research for their potential non-linear optical (NLO) properties. ru.nl NLO materials are those whose optical properties, such as refractive index or absorption, change with the intensity of incident light. researchgate.net This phenomenon is the basis for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl

The NLO response in organic molecules often arises from their electronic structure. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro groups on the fluorenone core creates a molecule with a significant dipole moment and hyperpolarizability, which are prerequisites for second and third-order NLO effects. ru.nlmdpi.com

Research has focused on fluorenone-based materials as a promising class for NLO applications. ru.nl These materials can be synthesized with various modifications to tune their NLO properties. The ability of these molecules to form different crystalline structures can also influence their bulk NLO response. ru.nl While specific NLO coefficients for this compound are not extensively detailed in the provided search results, the general interest in fluorenone derivatives for NLO applications suggests that this compound is a relevant platform for such investigations. ru.nl

Integration in Polymeric Materials and Composites

This compound is integrated into polymeric materials to create composites with enhanced functionalities, particularly in the realm of photoconductivity and photorefractivity. researchgate.netresearchgate.net A composite is a multiphase material that exhibits a combination of the properties of its constituent phases. bgu.ac.il

The most prominent example is the composite of poly(N-vinylcarbazole) (PVK) and this compound. researchgate.net In this system, PVK acts as the polymeric matrix and a hole transporter, while this compound is dispersed within it as an electron acceptor and sensitizer. researchgate.netresearchgate.net The formation of a charge-transfer complex between these two components is crucial for the composite's photoconductive properties. researchgate.net These composites have been pivotal in applications like electrophotography. researchgate.net

Further enhancements to these composites have been explored. For instance, doping the PVK/1,3,7-Trinitrofluoren-9-one composite with other molecules, such as 2,5-dimethyl-4-(4'-nitrophenylazo)anisole (DMNPAA), can improve the photorefractive response rate. researchgate.net The development of polymer composites often involves finding an optimal balance between the properties of the polymer matrix and the functional fillers to achieve desired performance characteristics. scinn-eng.org.uaspringer.com

Supramolecular Architectures for Functional Materials

This compound is utilized in the construction of supramolecular architectures, which are complex chemical systems held together by non-covalent intermolecular forces. mdpi.comtue.nl These interactions, such as hydrogen bonding and π-stacking, allow for the self-assembly of molecules into well-defined, functional structures. mdpi.com

The electron-deficient aromatic system of this compound makes it an excellent candidate for forming charge-transfer complexes and participating in π-stacking interactions with electron-rich molecules. mdpi.com These interactions can be harnessed to direct the assembly of supramolecular structures. For example, the interaction between this compound and anthracene (B1667546) has been used to immobilize catalysts. researchgate.net

The design of functional materials based on supramolecular architectures is a growing field of research. tue.nl By controlling the self-assembly process, it is possible to create materials with tailored properties for applications in catalysis, molecular recognition, and electronics. mdpi.com Star-shaped conjugated systems, which can be built from central cores and radiating arms, are one example of supramolecular structures where the electronic properties can be tuned for specific applications in materials science. nih.govmdpi.com The ability of this compound to engage in specific intermolecular interactions makes it a valuable building block in the design of these advanced functional materials. mdpi.com

Supramolecular Chemistry and Molecular Recognition Phenomena

Principles of Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of a structural relationship between two or more molecules or ions that are held together by non-covalent forces. wikipedia.org In this association, a larger "host" molecule encloses a smaller "guest" molecule. wikipedia.org The interactions governing this complexation are diverse and include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org

1,3,7-Trinitrofluoren-9-one, with its strong electron-accepting nature, readily participates in host-guest chemistry, often acting as a guest that is recognized and bound by electron-rich host molecules. researchgate.net The formation of these complexes is driven by the establishment of favorable non-covalent interactions between the host and TNF. The principles of molecular recognition, where specific and transient binding occurs, are fundamental to these interactions. wikipedia.org The stability and structure of the resulting host-guest complexes are dictated by the complementarity in size, shape, and electronic properties between the host and the TNF guest.

For instance, TNF has been shown to form charge-transfer complexes with various donor molecules, a key aspect of its host-guest chemistry. These interactions are not only governed by charge transfer but also by electrostatic contributions. researchgate.net The study of these complexes provides insights into the fundamental principles of molecular association and has implications for the design of new materials.

Elucidation of Non-Covalent Interactions within Trinitrofluoren-9-one Systems

The formation and stability of supramolecular assemblies involving this compound are underpinned by a variety of non-covalent interactions. Understanding these forces is crucial for predicting and controlling the structure and function of these systems.

Hydrogen Bonding in Complex Stability and Geometry

Hydrogen bonds are a critical type of permanent dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. savemyexams.com This creates a highly polarized bond, where the partially positive hydrogen can interact with a lone pair of electrons on an electronegative atom of a neighboring molecule. savemyexams.com

π-π Stacking Interactions and their Influence on Complexation

π-π stacking is a non-covalent interaction that occurs between aromatic rings. libretexts.org These interactions are a combination of dispersion and dipole-induced dipole forces and are crucial in the formation of many supramolecular structures. libretexts.org

The extended π-system of this compound makes it an ideal candidate for engaging in π-π stacking interactions. In many of its charge-transfer complexes, TNF molecules and their donor counterparts form parallel stacks. researchgate.net For instance, in the complex with phenanthrene (B1679779), the donor and acceptor molecules arrange in mixed stacks with average interplanar distances of 3.29 and 3.35 Å. researchgate.net The strength of these π-π interactions has a direct relationship with the degree of charge transfer in the complex. researchgate.net The geometry of these stacks, whether face-to-face or slipped-parallel, influences the electronic properties of the resulting assembly. rsc.org

| Complex | Interplanar Distance (Å) | Reference |

|---|---|---|

| 2,4,7-Trinitro-9H-fluoren-9-one with Phenanthrene | 3.29 and 3.35 | researchgate.net |

| Bis-diimide and Bis-pyrenyl Tweezer | 3.42 - 3.49 | reading.ac.uk |

Electrostatic and Dipole-Dipole Contributions to Intermolecular Recognition

Electrostatic interactions, arising from the attraction or repulsion of charged or partially charged species, are fundamental to molecular recognition. nih.gov Dipole-dipole interactions are a specific type of electrostatic force that occurs between polar molecules.

In systems containing this compound, both general electrostatic forces and more specific dipole-dipole interactions play a crucial role. The electron-withdrawing nitro groups and the carbonyl group create a significant dipole moment in the TNF molecule, making it susceptible to electrostatic and dipole-dipole interactions with other polar molecules. whiterose.ac.uk Theoretical studies have shown that the main contribution to the complexation energy in some TNF charge-transfer complexes comes from Pauli repulsion and electrostatic interactions. researchgate.net In certain host-guest complexes, attractive electrostatic interactions are the predominant force responsible for thermodynamic stability. nih.gov These forces, in conjunction with other non-covalent interactions, guide the specific recognition and binding of guest molecules by host systems.

Molecular Self-Assembly and Multicatalytic System Design

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. boekhovenlab.com This bottom-up approach is inspired by biological systems and is a powerful tool for creating complex functional materials. mdpi.com

The predictable and directional nature of the non-covalent interactions involving this compound, particularly charge-transfer and π-π stacking, makes it a valuable building block in the design of self-assembled systems. mdpi.com For example, charge transfer interactions between electron-deficient TNF acceptors and electron-rich anthracene (B1667546) donors have been utilized to create self-assembled homo- and heterodimeric bidentate oxazoline (B21484) ligands. mdpi.comresearchgate.net These self-assembled structures were then used as ligands in copper-catalyzed Diels-Alder reactions, demonstrating the potential of this approach in designing multicatalytic systems. mdpi.comresearchgate.net By harnessing a combination of non-covalent interactions, it is possible to position multiple catalytic sites in close proximity, leading to enhanced reactivity and selectivity, mimicking the efficiency of natural enzymes. mdpi.com

Investigations into Molecular Recognition and Specificity

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule. wikipedia.org This specificity arises from the precise arrangement of multiple non-covalent interactions.

Numerous studies have investigated the molecular recognition capabilities of systems involving this compound. Its strong electron-accepting character allows it to be selectively recognized by electron-rich hosts. For example, molecular tweezers, which are preorganized host molecules, have been designed to bind TNF. researchgate.net The specificity of this binding can be tuned by modifying the structure of the tweezer, thereby altering the non-covalent interactions at play. researchgate.net

The specificity of complexation is often controlled by orbital interactions. researchgate.net In the context of catalysis, the non-covalent anchoring of a catalyst containing a TNF moiety allows for its easy removal and exchange, enabling the synthesis of different enantiomers of a target product. researchgate.net This highlights how the principles of molecular recognition and specificity can be applied to develop recyclable and versatile catalytic systems. The ability to discriminate between different guest molecules is a key feature of these systems and is a topic of ongoing research. rsc.org

Advanced Analytical Methodologies Employing Trinitrofluoren 9 One

Chromatographic Techniques Utilizing Charge-Transfer Interactions (e.g., HPLC, TLC, Charge-Transfer Chromatography)

The strong electron-accepting property of 1,3,7-trinitrofluoren-9-one (TNF) makes it a valuable reagent in chromatographic separations, particularly for compounds that can act as electron donors. cdnsciencepub.com This principle is the foundation of charge-transfer chromatography.

In High-Performance Liquid Chromatography (HPLC) , TNF can be used in several ways. It can be incorporated as a stationary phase modifier or as a mobile phase additive to enhance the separation of aromatic hydrocarbons and other electron-rich analytes. acs.org For instance, columns impregnated with TNF have been successfully used for the separation of polyaromatic hydrocarbons. acs.org The interaction between the electron-deficient TNF and the electron-rich aromatic compounds leads to the formation of temporary charge-transfer complexes, which alters their retention behavior and allows for their separation. acs.orgacs.org A method for the analysis of TNF itself in air and other samples has been developed using HPLC with UV detection. asme.orgechemi.com

Thin-Layer Chromatography (TLC) also benefits from the charge-transfer properties of TNF. sigmaaldrich.comnews-medical.net By impregnating TLC plates with TNF, the separation of various classes of organic compounds, including aromatic hydrocarbons and amines, can be significantly improved. nih.gov The formation of colored charge-transfer complexes on the plate can also serve as a method for visualization. nih.gov

Charge-Transfer Chromatography is a specific application where an electron acceptor like TNF is immobilized onto a solid support to create a stationary phase. acs.org This technique is highly effective for the separation of electron-donating compounds. The strength of the charge-transfer interaction between the analyte and the stationary phase dictates the retention time, allowing for the selective separation of compounds with differing electron-donating abilities. acs.org

Spectrophotometric Analysis in Complex Characterization

Spectrophotometry is a powerful tool for the characterization of charge-transfer complexes formed between this compound and various electron donors. juniperpublishers.commdpi.com The formation of these complexes is typically accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. researchgate.netresearchgate.net

The position (λmax) and intensity of this charge-transfer band provide valuable information about the electronic properties of the donor and the stability of the complex. juniperpublishers.com For instance, the λmax can be correlated with the ionization potential of the electron donor. By measuring the absorbance of the charge-transfer band at different concentrations of the donor and acceptor, the stoichiometry and association constant of the complex can be determined using methods like the Job's method of continuous variation or the Benesi-Hildebrand equation. pcbiochemres.com

UV-Vis spectrophotometry has been used to study the charge-transfer interactions of TNF with a wide range of electron donors, including aromatic hydrocarbons, amines, and polymers like poly(N-vinylcarbazole). cdnsciencepub.comresearchgate.net These studies are crucial for understanding the electronic structure of these complexes and for applications in materials science, such as the development of photoconductive materials.

Applications in Microscopic Fusion Analysis

Microscopic fusion analysis is a technique used for the identification and characterization of organic compounds based on their thermal behavior, such as melting points and the formation of eutectics. acs.org this compound has been utilized as a reagent in this method due to its ability to form characteristic crystalline addition products (charge-transfer complexes) with a wide range of organic compounds, particularly aromatic hydrocarbons. acs.orgnist.gov

The procedure involves melting a small amount of the unknown compound with TNF on a microscope slide and observing the formation of the eutectic mixture and the subsequent crystallization of the addition product. The melting point of the eutectic mixture and the crystalline form and melting point of the addition product are characteristic for a given compound and can be used for its identification by comparison with known standards. acs.orgnist.govresearchgate.net This method is particularly useful for distinguishing between isomers that may have very similar physical properties. The formation of these binary systems and their phase diagrams have been studied to understand the thermodynamics of the interactions. researchgate.net

Environmental and Industrial Analytical Methods (e.g., Air Sample Analysis)

The use of this compound in industrial applications, such as in electrophotographic printers and copiers, has necessitated the development of analytical methods for its monitoring in workplace and environmental samples. asme.org These methods are crucial for assessing employee exposure and ensuring environmental safety.

A common approach for air sample analysis involves drawing a known volume of air through a filter to collect particulate matter. asme.orgzefon.comskcltd.comcdc.gov The filter is then extracted with a suitable solvent, such as toluene (B28343) or tetrahydrofuran, and the extract is analyzed by High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. asme.orgechemi.comcdc.gov This method allows for the sensitive and specific quantification of TNF. asme.org For example, NIOSH Method 5018 provides a detailed procedure for the determination of TNF in air samples, with a working range of 0.4 to 100 µg/m³ for a 500-L air sample. cdc.govkeikaventures.com

The following table summarizes the key parameters of NIOSH Method 5018 for the analysis of this compound in air:

| Parameter | Specification |

| Sampler | PTFE filter (0.5-µm) |

| Flow Rate | 1 to 3 L/min |

| Sample Volume | 100 to 500 L |

| Analytical Technique | HPLC, UV Detection |

| Analyte | This compound |

| Extraction Solvent | Toluene |

| Mobile Phase | 20% isooctane (B107328) / 80% methylene (B1212753) chloride |

| Detection Wavelength | 280 nm |

| Estimated LOD | 0.04 µg per sample |

Data from NIOSH Method 5018 cdc.gov

These analytical methods are essential for monitoring potential exposure to TNF and ensuring compliance with occupational health and safety guidelines.

Future Research Directions and Emerging Paradigms for Trinitrofluoren 9 One

Development of Novel Derivatives with Enhanced and Tunable Electronic Properties

The functionalization of the 2,4,7-Trinitrofluoren-9-one (B1664005) (TNF) backbone is a primary strategy for tailoring its properties for specific applications. Research focuses on introducing various substituents to modulate its electron affinity, solubility, and charge-transport capabilities.

One approach involves the synthesis of alkylated derivatives, such as 2-alkyltrinitrofluoren-9-ones. The introduction of an alkyl function can improve solubility and polymer compatibility, which is crucial for creating processable electronic materials. researchgate.net While these derivatives maintain a high electron affinity comparable to the parent TNF, their charge-transfer interactions can be subtly modified. researchgate.net Another strategy is the creation of "push-pull" systems where the nitrofluorene acceptor is covalently linked to electron-donor moieties. For instance, derivatives of 9-(1,3-dithiol-2-ylidene)fluorenes exhibit strong intramolecular charge-transfer (ICT) bands that can be tuned by altering the substitution on the fluorene (B118485) ring. researchgate.net These D-A type compounds are promising as sensitizers for photoconductive materials, with studies showing their potential in hologram recording. researchgate.net

Furthermore, the introduction of different functional groups allows for the fine-tuning of electron-accepting strength. By replacing or adding groups to the fluorene core, researchers can create a library of acceptors with a range of redox potentials. mdpi.com For example, the synthesis of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one introduces a bromine atom, which alters the electronic landscape of the molecule and provides a reactive site for further synthetic transformations. evitachem.com This strategic derivatization is essential for designing materials with precisely controlled energy levels for efficient charge separation and transport in optoelectronic devices. mdpi.com

| Derivative Type | Modification | Resulting Property Change | Reference |

| Alkylated TNF | Addition of alkyl chains (e.g., at C-2) | Improved solubility and polymer compatibility | researchgate.net |

| Push-Pull Systems | Covalent linkage to electron donors (e.g., 1,3-dithiole) | Creates tunable intramolecular charge transfer (ICT) properties | researchgate.net |

| Halogenated TNF | Introduction of a bromine atom | Modifies electronic properties and provides a site for further reactions | evitachem.com |

| Varied Nitro-Fluorenes | Altering the number and position of nitro groups | Systematically tunes the electron-accepting ability and redox potential | mdpi.com |

Advanced Computational Design and Prediction of Material Functionality

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for accelerating the discovery and design of novel TNF-based materials. numberanalytics.comyoutube.com DFT allows for the prediction of various material properties from the ground-state electron density, providing critical insights before undertaking complex and resource-intensive laboratory synthesis. numberanalytics.comyoutube.com

In the context of TNF and its derivatives, DFT is used to calculate key electronic parameters such as electron affinities, ionization potentials, and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org These calculations are vital for predicting the charge-transfer characteristics and redox behavior of new molecules. researchgate.net For example, computational studies can rationalize the conformational and complexation behavior of molecular tweezers designed to bind with TNF, guiding the synthesis of receptors with higher affinity and selectivity. researchgate.net Theoretical frameworks have also been employed to study the effect of adding acceptor groups on the absorption spectra and nonlinear optical properties of π-conjugated systems, which is crucial for designing new organic dyes. researchgate.net

Moreover, DFT is applied to model larger-scale phenomena. It is used to simulate charge transport in disordered organic semiconductors by calculating the electronic coupling (transfer integrals) between adjacent molecules in a morphology. acs.org While computationally demanding, ab initio based approaches like DFT can be more accurate than semiempirical methods, especially for complex structures or systems containing a variety of atomic elements. acs.org This predictive power enables the in-silico screening of vast libraries of potential TNF derivatives to identify candidates with optimal electronic structures for applications like field-effect transistors and photovoltaic cells.

| Computational Method | Application in TNF Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Predicting electronic structure of new derivatives | Electron affinity, HOMO/LUMO levels, redox potentials | researchgate.netacs.org |

| DFT with Dispersion Terms | Rationalizing host-guest interactions | Conformational preferences, binding energies of TNF complexes | researchgate.net |

| DFT / Ab Initio Methods | Simulating charge transport in materials | Electronic coupling (transfer integrals) between molecules | acs.org |

| Time-Dependent DFT (TD-DFT) | Calculating optical properties | Electronic absorption spectra, nonlinear optical properties | researchgate.net |

Exploration of Hybrid Organic-Inorganic Systems and Nanomaterials Integration

Integrating TNF and its derivatives with inorganic materials and nanomaterials creates hybrid systems with synergistic or enhanced functionalities. These materials are at the forefront of research for advanced optoelectronics.

A significant area of exploration involves creating charge-transfer complexes with carbon nanomaterials. For instance, TNF can be combined with C60 fullerene to create novel photosensitizers. researchgate.net In these dyad systems, photoinduced electron transfer can occur from the C60 to the TNF unit, leading to an improvement in the photoconductivity of polymer composites. researchgate.net Similarly, doping discotic liquid crystals with TNF has been shown to dramatically increase electrical conductivity. rri.res.in The integration of TNF with single-walled carbon nanotubes in nanocomposites is also being explored for optoelectronic applications. acs.org